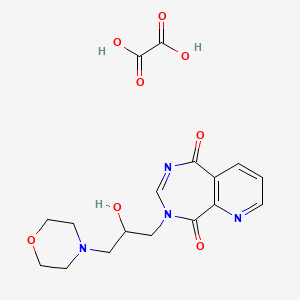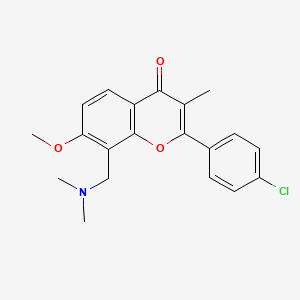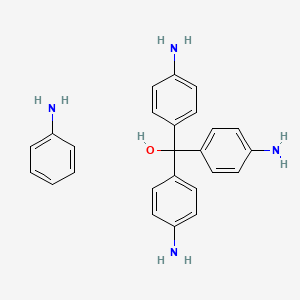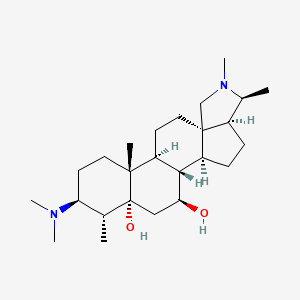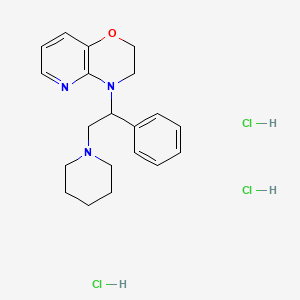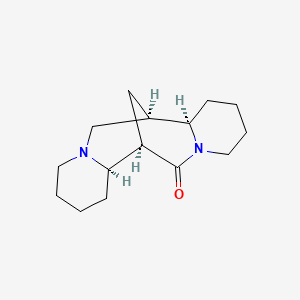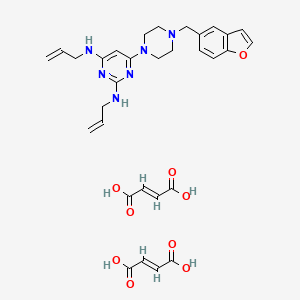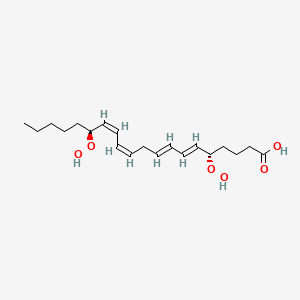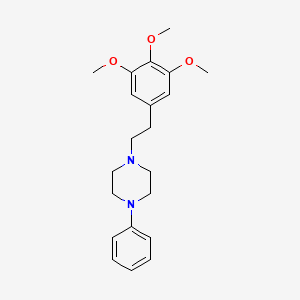
Piperazine, 1-phenyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-phenyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- is a complex organic compound that belongs to the piperazine family Piperazines are heterocyclic amines featuring a six-membered ring containing two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 1-phenyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-, typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method is the Ugi reaction, which is a multicomponent reaction that forms piperazine rings through the condensation of amines, aldehydes, isocyanides, and carboxylic acids . Another approach involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods
Industrial production of piperazine derivatives often employs parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of piperazine compounds with high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-phenyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperazine derivatives .
Applications De Recherche Scientifique
Piperazine, 1-phenyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of piperazine, 1-phenyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of parasitic worms, making it effective as an anthelmintic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylpiperazine: A simpler piperazine derivative with a phenyl group attached to one of the nitrogen atoms.
1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine: A compound with similar structural features but different functional groups.
Uniqueness
Piperazine, 1-phenyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- is unique due to the presence of both a phenyl group and a trimethoxyphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
82205-90-1 |
|---|---|
Formule moléculaire |
C21H28N2O3 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
1-phenyl-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine |
InChI |
InChI=1S/C21H28N2O3/c1-24-19-15-17(16-20(25-2)21(19)26-3)9-10-22-11-13-23(14-12-22)18-7-5-4-6-8-18/h4-8,15-16H,9-14H2,1-3H3 |
Clé InChI |
XVTWPBXEXCAEMB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CCN2CCN(CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



